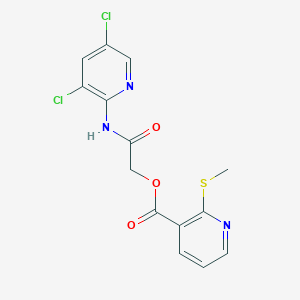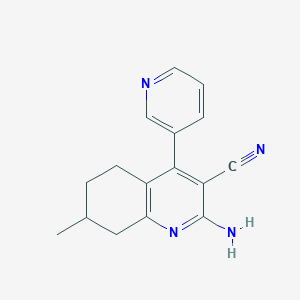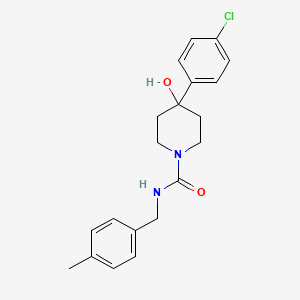
4-(4-chlorophenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, a hydroxy group, and a methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using 4-chlorobenzyl chloride as a reagent.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Methylbenzyl Group: The methylbenzyl group is attached through a nucleophilic substitution reaction, using 4-methylbenzylamine as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chlorophenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified piperidine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-bromophenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide
- 4-(4-fluorophenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide
- 4-(4-methylphenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide
Uniqueness
4-(4-chlorophenyl)-4-hydroxy-N-(4-methylbenzyl)-1-piperidinecarboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C20H23ClN2O2 |
|---|---|
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-4-hydroxy-N-[(4-methylphenyl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-2-4-16(5-3-15)14-22-19(24)23-12-10-20(25,11-13-23)17-6-8-18(21)9-7-17/h2-9,25H,10-14H2,1H3,(H,22,24) |
InChI-Schlüssel |
GIRIBKIBTWLAIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)
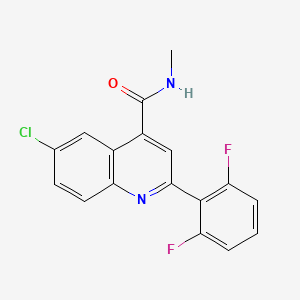
![4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282440.png)
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282450.png)
![3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B15282462.png)
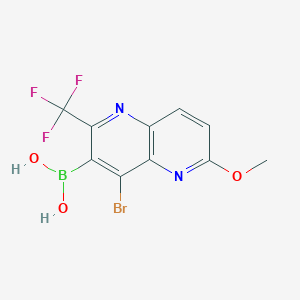
![3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282477.png)
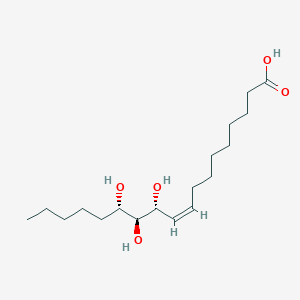
![2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282484.png)
![N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
